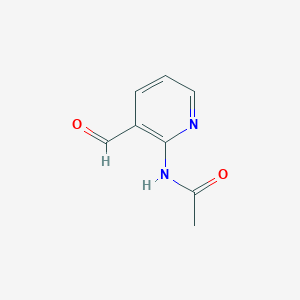
N-(3-Formylpyridin-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Formylpyridin-2-yl)acetamide is a useful research chemical. It can be purchased from Biosynth for various research applications .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common approach involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions yield the desired cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of this compound is C8H8N2O2. Its chemical structure consists of a pyridine ring with a formyl group attached at the 3-position and an acetamide group at the nitrogen atom .Chemical Reactions Analysis
This compound can participate in various reactions due to the presence of both the formyl and acetamide functional groups. These reactions can lead to the formation of novel heterocyclic compounds .Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
Rearrangement in Chemical Synthesis The application of N-(3-Formylpyridin-2-YL)acetamide derivatives in synthesis is evident in the rearrangement of 4-amino-3-halo-pyridines through nucleophilic aromatic substitution. This process involves reacting 3-halo-4-aminopyridines with acyl chlorides, resulting in pyridin-4-yl α-substituted acetamide products. This reaction is significant in organic synthesis for constructing complex molecular structures, showcasing the utility of acetamide derivatives in facilitating molecular transformations (Getlik et al., 2013).
Corrosion Inhibition this compound derivatives have been utilized in the synthesis of compounds for corrosion inhibition. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives were synthesized and demonstrated to be effective corrosion inhibitors in acidic and oil medium environments. This highlights their potential in industrial applications, particularly in protecting metal surfaces from corrosive processes (Yıldırım & Cetin, 2008).
Biomedical Research and Drug Development
Antimicrobial Activity The antimicrobial properties of this compound derivatives have been extensively studied. Novel sulphonamide derivatives, involving reactions with acetamide derivatives and aminopyridine, displayed promising antimicrobial activity, indicating their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).
Chemoselective Acetylation in Drug Synthesis this compound derivatives play a critical role in the chemoselective acetylation of amino groups, crucial in synthesizing intermediates for antimalarial drugs. This process, facilitated by specific catalysts, underscores the importance of acetamide derivatives in fine-tuning chemical reactions for drug synthesis (Magadum & Yadav, 2018).
Structural and Spectroscopic Analysis Detailed structural and spectroscopic analysis of this compound derivatives, such as N-(5-aminopyridin-2-yl)acetamide, has been conducted to understand their molecular properties better. These studies are fundamental in drug design and development, offering insights into the bioactivity and interaction mechanisms of these molecules (Asath et al., 2016).
Propiedades
IUPAC Name |
N-(3-formylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)10-8-7(5-11)3-2-4-9-8/h2-5H,1H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIMWQBUVOJXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472928.png)
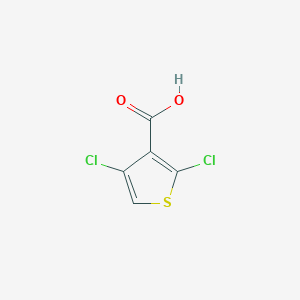

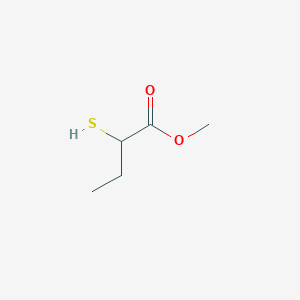
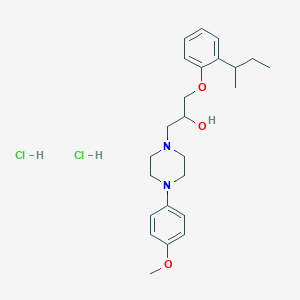
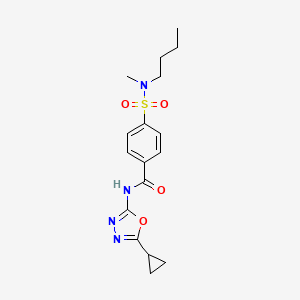

![1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2472937.png)
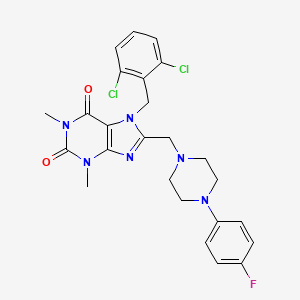
![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)

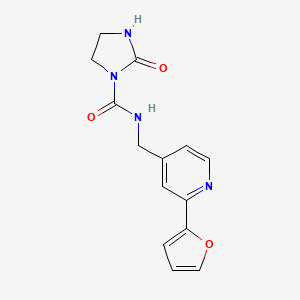
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)
